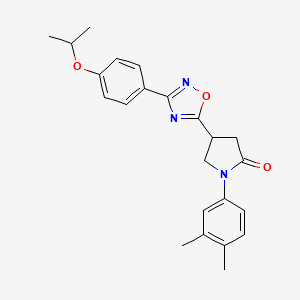

1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

描述

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-isopropoxyphenyl substituent. The 3,4-dimethylphenyl moiety may sterically hinder interactions, modulating receptor binding or solubility.

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-4-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-14(2)28-20-9-6-17(7-10-20)22-24-23(29-25-22)18-12-21(27)26(13-18)19-8-5-15(3)16(4)11-19/h5-11,14,18H,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFYJKIETMKZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 350.42 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound are primarily attributed to its oxadiazole moiety, which has been extensively studied for various pharmacological effects. The following sections highlight its key biological activities:

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The mechanism involves the inhibition of crucial enzymes involved in cancer cell proliferation, such as:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerase II

In vitro studies demonstrated that compounds similar to the one can inhibit cell growth in various cancer cell lines, including breast and colon cancer cells. For instance, a study showed that 1,3,4-oxadiazole derivatives could effectively induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacteria and fungi. The oxadiazole ring is known to enhance the lipophilicity of compounds, allowing better penetration into microbial membranes. In particular:

- Gram-positive and Gram-negative Bacteria : Studies indicate effective inhibition against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : The compound has shown activity against Candida albicans.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. The compound's ability to modulate inflammatory pathways has been explored through various assays. Notably:

- It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Anticancer Potential :

- Antimicrobial Testing :

- Inflammation Modulation :

Data Table: Summary of Biological Activities

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs

Key Observations :

- The isopropoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the nitro group in the tetrahydroquinoline analog (logP ~2.8), affecting membrane permeability .

Physicochemical and Spectroscopic Comparisons

NMR Spectral Shifts

Evidence from NMR studies (e.g., Figure 6 in ) demonstrates that substituents in regions analogous to the target compound’s 3,4-dimethylphenyl and isopropoxyphenyl groups induce distinct chemical shifts. For example:

- 3,4-Dimethylphenyl: Methyl groups at positions 3 and 4 cause upfield shifts (~1.2–1.5 ppm for aromatic protons) due to electron-donating effects, contrasting with the nitro group’s downfield shifts (~2.5–3.0 ppm) in the tetrahydroquinoline analog .

- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole’s electron-withdrawing nature deshields adjacent protons, producing downfield shifts (~7.8–8.2 ppm for H-5 in oxadiazole) compared to 1,2-oxazole (~6.5–7.0 ppm) .

Table 2: Selected NMR Data (δ, ppm)

| Compound | Aromatic Protons (Regions A/B) | Oxadiazole/Oxazole Protons |

|---|---|---|

| Target Compound | 6.8–7.2 (dimethylphenyl) | 8.1 (H-5 oxadiazole) |

| Tetrahydroquinoline Analog | 7.5–8.0 (nitrophenyl) | 6.9 (H-5 oxazole) |

Crystallographic and Stability Insights

The tetrahydroquinoline analog crystallizes in a triclinic system (space group P1, a = 13.516 Å, b = 14.193 Å, c = 14.987 Å) with Z = 4 . The isopropoxy group may introduce steric hindrance, reducing crystal density compared to nitro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。